molecular formula C32H42BrNO2P B593443 MitoTEMPOL CAS No. 1101113-39-6

MitoTEMPOL

Cat. No. B593443
CAS RN: 1101113-39-6
M. Wt: 583.6
InChI Key: NCMZESLTQCMFES-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

MitoTEMPOL is a mitochondria-targeted antioxidant agent . It is used in research and is not for human or veterinary use .


Molecular Structure Analysis

The molecular formula of this compound is C32H42BrNO2P . Its molecular weight is 583.56 . The formal name of this compound is 2,2,6,6-tetramethyl-4-[[5-(triphenylphosphonio)pentyl]oxy]-1-piperidinyloxy, monobromide .


Chemical Reactions Analysis

This compound is known to act as a superoxide dismutase mimetic, reducing mitochondrial O2- to H2O2 . It has been used in studies to reduce sepsis-induced diaphragm dysfunction .


Physical And Chemical Properties Analysis

This compound is a solid compound that is soluble in water to 100 mM . It is also soluble in DMSO to 50 mg/ml . The compound is stable for at least 2 years when stored at -20°C .

Scientific Research Applications

  • MitoTEMPOL is effective in protecting mitochondria from oxidative damage. It is rapidly reduced to its hydroxylamine, this compound-H, which is more effective at preventing lipid-peroxidation and oxidative damage to mitochondrial DNA than this compound itself (Trnka et al., 2008).

  • It has shown potential in modulating mitophagy and histopathology in the liver, particularly in the context of early onset diabetes mellitus. This compound led to decreased lipid droplets and significant changes in various gene expressions related to mitochondrial function (Virgana et al., 2022).

  • This compound demonstrates protective effects on nonalcoholic fatty liver disease (NAFLD) by reducing the frequency of certain immune cells and decreasing proinflammatory mediators, suggesting its role in ameliorating inflammation in obese-associated NAFLD (Wu et al., 2020).

  • It inhibits ROS-induced retinal vascularization patterns in a diabetic retinopathy model, suggesting its potential application in preventing diabetic complications through modulation of autophagy and apoptosis (Virgana et al., 2022).

  • This compound has been effective in preventing sepsis-induced diaphragm dysfunction by reversing sepsis-mediated reductions in mitochondrial function and activation of proteolytic pathways in an animal model (Supinski et al., 2020).

  • It has shown systemic effects upon lipopolysaccharide challenge, reducing the expression of inducible nitric oxide synthase in the liver and lowering blood levels of various tissue damage markers (Weidinger et al., 2022).

  • This compound effectively prevents oxalate-induced injury in renal epithelial cells, highlighting its potential in protecting against oxalate-mediated kidney injury and urolithiasis (Zhang et al., 2017).

Future Directions

MitoTEMPOL and other compounds that target mitochondrial free radical generation may be useful therapies for sepsis-induced diaphragm weakness . It has also been suggested that this compound could have potential efficacy in Alzheimer’s disease and other neurological conditions .

Biochemical Analysis

Biochemical Properties

MitoTEMPOL plays a crucial role in biochemical reactions by acting as an antioxidant. It interacts with various enzymes, proteins, and other biomolecules to mitigate oxidative stress. One of the primary interactions of this compound is with superoxide dismutase, an enzyme that catalyzes the dismutation of superoxide radicals into oxygen and hydrogen peroxide. This compound mimics the activity of superoxide dismutase, thereby reducing the levels of superoxide radicals in mitochondria . Additionally, this compound interacts with lipid peroxides, preventing lipid peroxidation and protecting mitochondrial membranes from oxidative damage .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It has been shown to prevent sepsis-induced diaphragm dysfunction by reducing mitochondrial free radical generation and improving mitochondrial function . This compound also influences cell signaling pathways by modulating the activity of cytokines, which are involved in inflammatory responses. In muscle cells, this compound decreases superoxide generation and prevents cytokine-induced reductions in cell size . Furthermore, this compound has been found to modulate autophagy and apoptosis in retinal cells, thereby protecting against oxidative stress-induced retinal damage .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to scavenge reactive oxygen species and modulate oxidative stress-related pathways. This compound exerts its effects by binding to superoxide radicals and converting them into less harmful molecules . This antioxidant action is mediated by the donation of hydrogen atoms, which neutralizes reactive oxygen species . Additionally, this compound modulates the activity of caspases, enzymes involved in apoptosis, and autophagy-related proteins, thereby influencing cell survival and death pathways . The compound also affects gene expression by reducing the levels of oxidative stress markers and promoting the expression of antioxidant genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is rapidly reduced to its hydroxylamine form, this compound-H, within cells . This reduction does not diminish its antioxidant efficacy, as this compound-H remains effective in preventing lipid peroxidation and oxidative damage to mitochondrial DNA . Studies have shown that this compound can maintain its protective effects over extended periods, with both immediate and delayed administration preventing sepsis-induced diaphragm dysfunction . The stability and degradation of this compound in laboratory settings require careful handling and storage to prevent air and light-induced impurities .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a study on sepsis-induced diaphragm dysfunction, this compound was administered at a dosage of 10 mg per kilogram per day, which effectively prevented diaphragm weakness and improved mitochondrial function . Higher doses of this compound have been associated with increased antioxidant activity and protection against oxidative damage . Excessive dosages may lead to potential toxic effects, and the optimal dosage must be determined based on the specific experimental conditions and desired outcomes.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its antioxidant activity. It interacts with enzymes such as superoxide dismutase and catalase, which are involved in the detoxification of reactive oxygen species . This compound also affects metabolic flux by reducing the levels of lipid peroxides and preventing oxidative damage to mitochondrial membranes . Additionally, this compound influences the levels of metabolites such as malondialdehyde, a marker of lipid peroxidation, and promotes the maintenance of mitochondrial DNA integrity .

Transport and Distribution

This compound is transported and distributed within cells and tissues through its interaction with mitochondrial membranes. The compound is designed to target mitochondria specifically, where it accumulates and exerts its antioxidant effects . This compound is transported into mitochondria via the triphenylphosphonium moiety, which facilitates its uptake and retention within the organelle . This targeted distribution ensures that this compound effectively scavenges reactive oxygen species and protects mitochondrial function.

Subcellular Localization

This compound is primarily localized within mitochondria, where it exerts its antioxidant activity. The compound’s subcellular localization is facilitated by the presence of the triphenylphosphonium moiety, which directs it to mitochondrial membranes . Within mitochondria, this compound interacts with various components of the electron transport chain and other mitochondrial proteins to mitigate oxidative stress . This targeted localization is crucial for its effectiveness in protecting mitochondrial function and preventing oxidative damage.

properties

InChI

InChI=1S/C32H42NO2P.BrH/c1-31(2)25-27(26-32(3,4)33(31)34)35-23-15-8-16-24-36(28-17-9-5-10-18-28,29-19-11-6-12-20-29)30-21-13-7-14-22-30;/h5-7,9-14,17-22,27H,8,15-16,23-26H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCMZESLTQCMFES-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1[O])(C)C)OCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H42BrNO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

583.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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